{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a hydroxymethyl group, and a phosphonic acid moiety. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through various methods, including cyclization reactions.
Attachment of the hydroxymethyl group:
Introduction of the phosphonic acid moiety: This final step involves the addition of the phosphonic acid group, typically through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes, including enzyme inhibition and DNA/RNA interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of {[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. It may also interact with nucleic acids, influencing DNA/RNA synthesis and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-methyl-L-valinate hydrochloride
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-(benzyloxycarbonyl)-L-valinate
Uniqueness
What sets {[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phosphonic acid moiety, in particular, enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
116558-95-3 |
---|---|
Molecular Formula |
C9H14N5O6P |
Molecular Weight |
319.21 g/mol |
IUPAC Name |
[(2S)-1-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O6P/c10-9-12-7-6(8(16)13-9)11-3-14(7)1-5(2-15)20-4-21(17,18)19/h3,5,15H,1-2,4H2,(H2,17,18,19)(H3,10,12,13,16)/t5-/m0/s1 |
InChI Key |
VXDNQJCXIVLMQW-YFKPBYRVSA-N |
Isomeric SMILES |
C1=NC2=C(N1C[C@@H](CO)OCP(=O)(O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1CC(CO)OCP(=O)(O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.